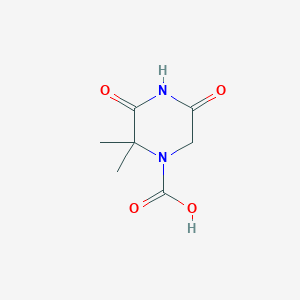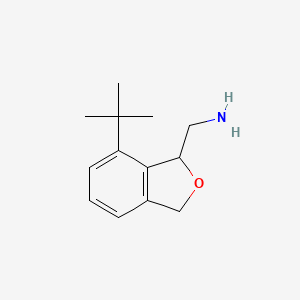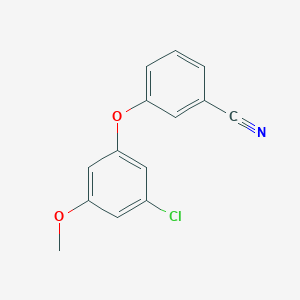![molecular formula C20H32S2Si B14182441 tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane CAS No. 918826-00-3](/img/structure/B14182441.png)
tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is an organosilicon compound that features a tert-butyl group, a hexyl chain, and a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction between two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via a Grignard reaction or a similar alkylation process.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.
Silylation: The final step involves the silylation of the bithiophene core with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the thiophene rings or the tert-butyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Bromine, chlorine, in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidized bithiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated bithiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
While direct biological applications are limited, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound’s derivatives could be investigated for their potential use as drug delivery agents or as components in diagnostic tools.
Industry
In industry, tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structural properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is largely dependent on its application. In organic electronics, the compound functions as a semiconductor material, facilitating the transport of charge carriers. The bithiophene core provides a conjugated system that allows for efficient charge transfer, while the tert-butyl and hexyl groups enhance solubility and processability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyl(3-iodopropoxy)dimethylsilane: Used in organic synthesis as an intermediate.
tert-Butyl(3-bromopropoxy)dimethylsilane: Another intermediate used in organic synthesis.
Uniqueness
tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is unique due to its combination of a bithiophene core with tert-butyl and hexyl substituents. This combination imparts specific electronic properties and solubility characteristics that are advantageous in the development of organic electronic materials.
Properties
CAS No. |
918826-00-3 |
|---|---|
Molecular Formula |
C20H32S2Si |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
tert-butyl-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C20H32S2Si/c1-7-8-9-10-11-16-14-15-21-19(16)17-12-13-18(22-17)23(5,6)20(2,3)4/h12-15H,7-11H2,1-6H3 |
InChI Key |
WNLDRMYLAAYPIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)

![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)

![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)


![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
